Cas no 2248403-16-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(pyrrolidine-1-sulfonyl)furan-2-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(pyrrolidine-1-sulfonyl)furan-2-carboxylate structure
2248403-16-7 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(pyrrolidine-1-sulfonyl)furan-2-carboxylate
CAS No:2248403-16-7
MF:C17H14N2O7S
Molecular Weight:390.367263317108
CID:6196443
PubChem ID:165726486

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(pyrrolidine-1-sulfonyl)furan-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 2248403-16-7
    • EN300-6520672
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(pyrrolidine-1-sulfonyl)furan-2-carboxylate
    • インチ: 1S/C17H14N2O7S/c20-15-11-5-1-2-6-12(11)16(21)19(15)26-17(22)13-7-8-14(25-13)27(23,24)18-9-3-4-10-18/h1-2,5-8H,3-4,9-10H2
    • InChIKey: ONWHHSVHXMWQNE-UHFFFAOYSA-N
    • SMILES: S(C1=CC=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)O1)(N1CCCC1)(=O)=O

計算された属性

  • 精确分子量: 390.05217196g/mol
  • 同位素质量: 390.05217196g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 8
  • 重原子数量: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 717
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 123Ų
  • XLogP3: 2

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(pyrrolidine-1-sulfonyl)furan-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6520672-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(pyrrolidine-1-sulfonyl)furan-2-carboxylate
2248403-16-7 95.0%
1.0g
$0.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(pyrrolidine-1-sulfonyl)furan-2-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(pyrrolidine-1-sulfonyl)furan-2-carboxylateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(pyrrolidine-1-sulfonyl)furan-2-carboxylate (CAS No. 2248403-16-7) and Its Applications in Modern Chemical Biology

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(pyrrolidine-1-sulfonyl)furan-2-carboxylate (CAS No. 2248403-16-7) represents a fascinating molecule with significant potential in the field of chemical biology and pharmaceutical research. Its unique structural features, combining an isoindole core with a pyrrolidine-sulfonyl substituent on a furan ring, make it a versatile scaffold for designing novel bioactive molecules.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. The isoindole moiety, in particular, has gained attention due to its presence in several bioactive natural products and its ability to engage with biological targets through multiple binding interactions. The introduction of the 5-(pyrrolidine-1-sulfonyl) group further enhances the compound's pharmacological profile by introducing a polar, hydrogen-bonding capable moiety that can improve solubility and binding affinity.

The furan ring in this compound adds another layer of complexity, contributing to its ability to interact with biological systems in unique ways. Furan derivatives are well-known for their role in various pharmacological applications, including antiviral, anti-inflammatory, and anticancer agents. The combination of these structural elements in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(pyrrolidine-1-sulfonyl)furan-2-carboxylate suggests a broad spectrum of potential biological activities.

In the context of current research, this compound has been explored for its potential as a modulator of enzyme activity and receptor binding. The dioxo group, which is part of the isoindole core, is known to influence electronic properties and can participate in hydrogen bonding interactions. These features are particularly relevant in the design of molecules that target enzymes with specific binding pockets.

One of the most intriguing aspects of this compound is its potential as a tool for studying protein-ligand interactions. The presence of multiple functional groups allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and charge distribution. These properties are critical for optimizing bioavailability and ensuring effective delivery to biological targets.

Recent studies have demonstrated the utility of similar scaffolds in developing small-molecule inhibitors for kinases and other enzymes involved in signal transduction pathways. The pyrrolidine-sulfonyl group in particular has been shown to enhance binding affinity through interactions with hinge regions or other key residues in enzyme active sites. This makes 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(pyrrolidine-1-sulfonyl)furan-2-carboxylate a promising candidate for further investigation as an inhibitor or modulator.

The compound's structural features also make it an attractive candidate for development into imaging agents or probes for biochemical assays. The ability to incorporate fluorophores or other reporter groups into the molecule could enable real-time monitoring of biological processes. This capability is particularly valuable in drug discovery pipelines where rapid screening and validation of lead compounds are essential.

From a synthetic chemistry perspective, the preparation of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(pyrrolidine-1-sulfonyl)furan-2-carboxylate presents an interesting challenge due to its complex structure. However, recent advances in synthetic methodologies have made it possible to access such molecules with greater efficiency and precision. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been instrumental in constructing the required framework.

The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how structural modifications influence absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) is crucial for optimizing drug candidates. Computational modeling and experimental studies are being employed to predict and validate these properties before moving into more costly preclinical testing.

In conclusion,1,3-dioxo-2,3-dihydro-1H-isоindol - 2 - yl 5 - (pyrrolidine - 1 - sulfonyl) furan - 2 - carboxylate (CAS No. 2248403 - 16 - 7) is a structurally complex and pharmacologically interesting molecule with significant potential applications in chemical biology and drug discovery. Its unique combination of functional groups makes it a versatile scaffold for designing novel bioactive molecules with diverse therapeutic applications.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD